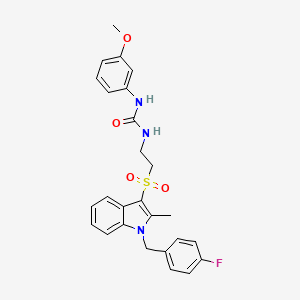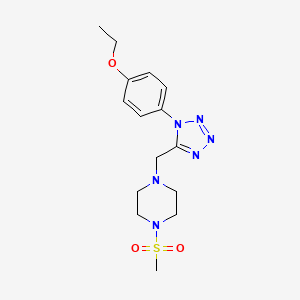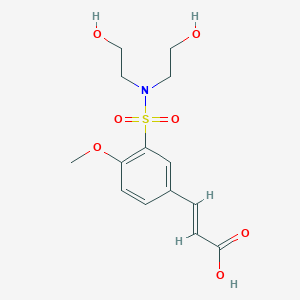
N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide, also known as CPHQC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Industrial Applications
An efficient two-step synthetic route for the preparation of “4-amino-N-(4-carbamoylphenyl)benzamide” has been developed . This synthetic pathway reflects requirements that are important for industrial applications . The overall yield was higher than 78%, making it suitable for industrial-scale production .
Pigment Production
“4-amino-N-(4-carbamoylphenyl)benzamide” is an important intermediate in the production of Pigment Yellow 181 . This pigment is extremely heat stable and very light-fast, making it suitable for use in plastics, especially polyolefins . It is also used to color spin-dyed viscose rayon and viscose cellulose .
Therapeutic Applications
Para-aminobenzoic acid (PABA) compounds, which include “4-amino-N-(4-carbamoylphenyl)benzamide”, have shown potential therapeutic applications . They have demonstrated anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties . This suggests their potential as therapeutic agents in future clinical trials .
Drug Development
PABA compounds are considered “building blocks” in pharmaceutical research and development due to their structural versatility . They can undergo substitutions at both the amino and carboxyl groups, making them suitable for the development of a wide range of novel molecules with potential medical applications .
Mecanismo De Acción
Target of Action
The primary target of N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide Similar compounds have been evaluated for their inhibitory effects on certain cell lines .
Mode of Action
The exact mode of action of N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide It’s worth noting that the compound’s interaction with its targets could result in changes at the molecular level, affecting the function and behavior of the cells .
Biochemical Pathways
The specific biochemical pathways affected by N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide It’s plausible that the compound could interact with various biochemical pathways, leading to downstream effects that influence cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide These properties would play a crucial role in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide It’s plausible that the compound could induce changes at the molecular and cellular levels, potentially influencing cell function and behavior .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide It’s worth noting that factors such as temperature, ph, and the presence of other molecules could potentially influence the compound’s action .
Propiedades
IUPAC Name |
N-(4-carbamoylphenyl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c18-16(22)10-5-7-11(8-6-10)20-17(23)13-9-19-14-4-2-1-3-12(14)15(13)21/h1-9H,(H2,18,22)(H,19,21)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXRNKHNCBQZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 5-(6-chloropyridazine-3-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2718976.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2718978.png)



![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2718984.png)
![6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2718986.png)
![N-(5-chloro-2-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2718989.png)





